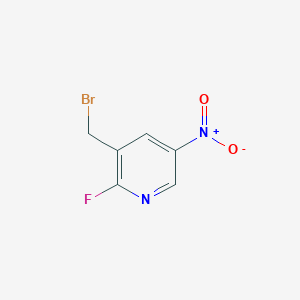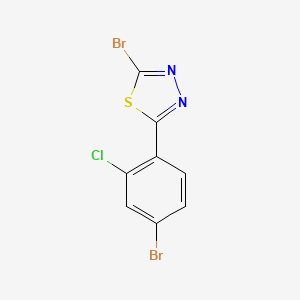
6-methyl-N-(4-nitrophenyl)pyridin-2-amine
Vue d'ensemble
Description
6-methyl-N-(4-nitrophenyl)pyridin-2-amine is a compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a nitrophenyl group attached to the nitrogen atom at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine typically involves the reaction of 6-methylpyridin-2-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as toluene. The mixture is refluxed for several hours, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-N-(4-nitrophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methyl and nitrophenyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-methyl-N-(4-aminophenyl)pyrid-2-amine .
Applications De Recherche Scientifique
6-methyl-N-(4-nitrophenyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of amide bonds through dual activation of ester and amine substrates. This involves hydrogen bonding between the catalyst and substrates, where the compound acts as a bifunctional Brønsted acid/base catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a similar structure but with a pyrimidine ring instead of a nitrophenyl group.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring attached to the nitrogen atom.
Uniqueness
6-methyl-N-(4-nitrophenyl)pyridin-2-amine is unique due to the presence of both a methyl group and a nitrophenyl group, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
6-methyl-N-(4-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-9-3-2-4-12(13-9)14-10-5-7-11(8-6-10)15(16)17/h2-8H,1H3,(H,13,14) |
Clé InChI |
NEICLKSWCQTJPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8397549.png)



